molecular formula C6H4Cl2O2 B097733 2,4-Dichlorobenzene-1,3-diol CAS No. 16606-61-4

2,4-Dichlorobenzene-1,3-diol

Cat. No.: B097733
CAS No.: 16606-61-4
M. Wt: 179 g/mol
InChI Key: FZIBSPRUZZLSGL-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzene-1,3-diol is a useful research compound. Its molecular formula is C6H4Cl2O2 and its molecular weight is 179 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIBSPRUZZLSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937164
Record name 2,4-Dichlorobenzene-1,3-diol
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16606-61-4
Record name 2,4-Dichlororesorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol, 2,4-dichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937164
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Synthetic Methodologies for 2,4 Dichlorobenzene 1,3 Diol and Its Derivatives

Direct Electrophilic Aromatic Substitution Approaches

Direct electrophilic aromatic substitution on the resorcinol (B1680541) ring is a primary route for the synthesis of 2,4-Dichlorobenzene-1,3-diol. This approach involves the direct chlorination of resorcinol, a process that requires careful control to achieve the desired substitution pattern.

Chlorination of Resorcinol

The direct chlorination of resorcinol (1,3-dihydroxybenzene) is a complex reaction that can yield a mixture of chlorinated products. The hydroxyl groups on the resorcinol ring are activating, making the aromatic ring highly susceptible to electrophilic attack. The synthesis of this compound via this method involves the stepwise introduction of two chlorine atoms onto the resorcinol ring. The intermediates in this process can include 2-chlororesorcinol (B1584398), 4-chlororesorcinol, and subsequently 2,4-dichlororesorcinol and 4,6-dichlororesorcinol (B44097). usgs.gov

The conditions under which the chlorination of resorcinol is carried out play a crucial role in determining the product distribution and yield. Key parameters that are optimized include the solvent system, temperature, and the stoichiometric ratio of the halogenating agent to the resorcinol substrate.

Aqueous solutions are common media for the chlorination of resorcinol, often using reagents like sodium hypochlorite (B82951). researchgate.net The pH of the aqueous medium is a critical factor, as it influences the reactivity of both the resorcinol and the chlorinating species. Studies have shown that the apparent rates of chlorination for resorcinol substrates are at a minimum in the pH range of 3-6 and reach a maximum at pH values between 8-11. acs.org This pH dependence is attributed to a mechanism involving the reaction of hypochlorous acid (HOCl) with the neutral resorcinol molecule, its mono-anion, and its di-anion forms. acs.org

Temperature also affects the rate of reaction, with increased temperatures generally leading to higher reaction rates. researchgate.net However, careful temperature control is necessary to prevent undesirable side reactions and the formation of over-chlorinated byproducts.

The stoichiometry of the halogenating agent is another vital parameter. The ratio of chlorine to resorcinol must be carefully controlled to favor the formation of the desired dichlorinated product. An excess of the chlorinating agent can lead to the formation of trichlorinated and even more highly chlorinated resorcinols. usgs.govacs.org

Table 1: Optimization of Reaction Conditions for Resorcinol Chlorination

Parameter Condition Effect on Reaction
Solvent Aqueous Medium Common, allows for pH control.
pH 3-6 Minimum apparent chlorination rates. acs.org
pH 8-11 Maximum apparent chlorination rates. acs.org
Temperature Increased Generally increases reaction rates. researchgate.net

| Chlorine Stoichiometry | Controlled | Critical for favoring dichlorination and preventing over-chlorination. usgs.govacs.org |

Controlling the regioselectivity in the direct halogenation of resorcinol is a significant challenge due to the activating nature of the two hydroxyl groups. The initial chlorination of resorcinol can occur at either the 2- or 4-position, leading to 2-chlororesorcinol and 4-chlororesorcinol, respectively. Further chlorination of these monochlorinated intermediates can then lead to 2,4-dichlororesorcinol and 4,6-dichlororesorcinol. usgs.gov

Achieving a high yield of this compound requires reaction conditions that favor chlorination at the 2- and 4-positions while minimizing substitution at the 6-position. The intrinsic reactivity of the resorcinol substrate decreases as the degree of chlorine substitution on the aromatic ring increases. acs.org However, the apparent reactivity of hypochlorous acid can increase with more chlorinated resorcinols. acs.org This suggests that under conditions of excess hypochlorous acid, monochloro- and dichloro-resorcinol intermediates may not accumulate significantly. acs.org

The choice of chlorinating agent and the presence of certain buffers can also influence the product distribution. For instance, chlorination with sodium hypochlorite in the absence of a phosphate (B84403) buffer has been shown to yield a mixture of chlorinated resorcinols, including 2,4-dichlororesorcinol. usgs.gov In contrast, when the reaction is conducted in the presence of a phosphate buffer, only trace amounts of these intermediates are detected. usgs.gov

Catalytic Enhancements in Direct Chlorination Procedures

To improve the regioselectivity and efficiency of the direct chlorination of phenols, various catalytic systems have been explored. While not always specific to the synthesis of this compound from resorcinol, these methods offer potential for enhanced control.

One approach involves the use of a Lewis basic selenoether catalyst for the ortho-selective chlorination of phenols. nsf.gov This type of catalyst has demonstrated high efficiency, achieving significant ortho-selectivity with low catalyst loading. nsf.gov Such a strategy could potentially be adapted to control the position of chlorination on the resorcinol ring.

Another catalytic method employs a Cu-Mn spinel oxide catalyst for the regioselective halogenation of phenols. researchgate.net This system, which uses N-halosuccinimides as the halogen source, has shown high para-selectivity for a range of phenol (B47542) derivatives. researchgate.net The application of such catalysts could offer a pathway to selectively introduce chlorine atoms at specific positions on the resorcinol molecule, thereby improving the yield of the desired 2,4-dichloro isomer.

Multi-Step Synthesis Strategies Employing Protective Group Chemistry

To overcome the challenges of regioselectivity in direct chlorination, multi-step synthetic routes that utilize protective group chemistry have been developed. These strategies involve temporarily blocking one or more reactive sites on the resorcinol molecule to direct the halogenation to the desired positions.

Hydroxyl Group Protection Protocols (e.g., Benzyl (B1604629) Protection)

The hydroxyl groups of resorcinol are key to its reactivity, and protecting them is a common strategy in multi-step syntheses. sioc-journal.cnunivpancasila.ac.id Protecting groups are chemical moieties that are reversibly attached to a functional group to decrease its reactivity during subsequent reaction steps. organic-chemistry.org

A common protecting group for hydroxyl functions is the benzyl group. sioc-journal.cn The resorcinol can be treated with a benzyl halide, such as benzyl bromide, in the presence of a base to form a dibenzyl ether. This protection step masks the hydroxyl groups, allowing for selective modifications to the aromatic ring. Following the desired chemical transformations, the benzyl groups can be removed through hydrogenolysis to regenerate the hydroxyl groups. nih.gov

Selective Halogenation of Protected Intermediates

The direct halogenation of resorcinol is often challenging due to the high reactivity of the benzene (B151609) ring, which can lead to a mixture of poly-halogenated and isomeric products. To achieve selective chlorination at the C2 and C4 positions, a common strategy involves the use of protected intermediates. By temporarily blocking one of the hydroxyl groups, its directing influence is modified, and the steric bulk of the protecting group can further guide the incoming electrophile.

A key intermediate is a mono-protected resorcinol, such as mono-O-benzylated resorcinol. nih.gov The protection of one hydroxyl group desymmetrizes the molecule and modulates the electronic effects, allowing for more controlled subsequent reactions. The synthesis of this intermediate from resorcinol is a critical first step, though it can present its own challenges in achieving high yields of the mono-protected species over the di-protected byproduct. nih.gov

Once the protected intermediate is obtained, selective halogenation can be carried out. For instance, bromination of mono-O-benzylated resorcinol using N-Bromosuccinimide (NBS) has been shown to produce the desired halogenated product in a 50% yield. nih.gov By analogy, N-Chlorosuccinimide (NCS) would be the corresponding reagent for the synthesis of the chloro-derivative. Another approach for controlled halogenation involves using systems like dimethyldioxirane (B1199080) (DMD) with a halide source (e.g., HCl), which can be managed to selectively produce specific halogenated species. researchgate.net The choice of halogenating agent and reaction conditions is crucial for maximizing the yield of the desired isomer.

Deprotection Methodologies and Efficiency Assessments

For a benzyl protecting group, several methods are available:

Catalytic Hydrogenolysis : This is a widely used and often clean method, typically employing hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a suitable solvent like methanol (B129727) or ethanol. commonorganicchemistry.com It is generally efficient, but the catalyst can be expensive, and the method may not be compatible with other functional groups in the molecule that are susceptible to reduction, such as alkenes or alkynes.

Acid-Assisted Cleavage : Strong Lewis acids like Boron trichloride (B1173362) (BCl₃) are effective for cleaving benzyl ethers. researchgate.net However, this method can suffer from side reactions, such as Friedel-Crafts-type benzylation of the electron-rich aromatic ring by the cleaved benzyl cation. researchgate.net To mitigate this, a "cation scavenger" like pentamethylbenzene (B147382) can be added. The scavenger traps the benzyl cation, preventing it from reacting with the desired product and significantly improving the yield. researchgate.net

Reductive Cleavage : Dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Na/NH₃), can also be used to cleave benzyl ethers, with reported yields as high as 88% for certain resorcinol derivatives. nih.gov

The efficiency of these methods can vary significantly based on the specific substrate and reaction conditions.

Table 1: Efficiency of Selected Deprotection Methods for Benzyl-Protected Resorcinols

Deprotection MethodReagentsTypical YieldNotesSource
Acid-Assisted CleavageBCl₃, Pentamethylbenzene26-92%Yield is highly substrate-dependent. Cation scavenger is crucial for preventing side reactions. researchgate.net
Reductive CleavageNa/NH₃88%Effective for specific resorcinol derivatives. nih.gov
Catalytic HydrogenolysisH₂/Pd-CHigh (General)A standard, often high-yielding method, but catalyst can be costly and incompatible with some functional groups. commonorganicchemistry.com

Novel Synthetic Routes for Dichlorobenzene-1,3-diol Analogs

Research into the synthesis of resorcinol derivatives continues to yield innovative methods that offer improved control and efficiency. These novel routes, while not always directly targeting this compound, are crucial for producing a wide range of structural analogs.

One such advanced strategy involves the regioselective halogenation of vinylogous esters . This method provides a practical and efficient pathway to create differentiated mono-haloresorcinols from a common precursor. princeton.edu By carefully controlling the reaction conditions, chemists can selectively synthesize either the 4- or 6-haloresorcinol isomers with excellent regiocontrol and in high yields, demonstrating a high degree of functional group tolerance. princeton.edu These selectively halogenated resorcinols serve as versatile building blocks for more complex analogs.

Another area of innovation lies in the synthesis of resorcinol-formaldehyde (RF) polymers and materials . While the end products are polymers, the underlying chemistry offers insights into scalable synthetic strategies. For example, acid-catalyzed polycondensation has been developed as a time-efficient alternative to traditional base-catalyzed methods for producing RF resins and aerogels. nih.govacs.org This approach highlights how the fundamental reactivity of the resorcinol ring can be harnessed in different catalytic environments for efficient synthesis. nih.govacs.org Furthermore, the development of scalable template synthesis , using materials like graphene oxide, allows for the creation of composite aerogels with tunable densities and mechanical properties, demonstrating a path towards controlled, large-scale production of functional resorcinol-based materials. researchgate.net

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

When evaluating synthetic routes to this compound and its analogs, a comparative analysis of efficiency, selectivity, and scalability is essential for determining the optimal method for a given application, whether in research or industrial production.

Selectivity : This is arguably the most critical factor for synthesizing a specific isomer like this compound. The use of protecting groups offers a robust, albeit lengthy, method for achieving high regioselectivity that is otherwise difficult to control on the highly activated resorcinol ring. nih.gov Novel methods, such as the regioselective halogenation of vinylogous esters, are explicitly designed to maximize selectivity and represent a significant advance in this area. princeton.edu

Scalability : For industrial applications, scalability is paramount. Multi-step syntheses that involve stoichiometric protecting groups, expensive catalysts (e.g., palladium), or strong, hazardous Lewis acids (e.g., BCl₃) can be difficult and costly to scale up. commonorganicchemistry.comresearchgate.net In contrast, catalytic processes are generally preferred. The development of template-assisted synthesis for RF-GO composites is explicitly described as a "scalable strategy". researchgate.net Similarly, acid-catalyzed routes for RF resin production are presented as practical for industrial applications, suggesting that the principles could be adapted for the scalable synthesis of other resorcinol derivatives. acs.orgresearchgate.net

Table 2: Comparative Analysis of Synthetic Strategies for Resorcinol Derivatives

Synthetic StrategyKey FeatureEfficiencySelectivityScalability
Protection/DeprotectionHigh control over regiochemistryLow to Moderate (multi-step losses)HighLow to Moderate (cost, waste)
Halogenation of Vinylogous EstersDirect synthesis of haloresorcinol building blocksHighExcellentModerate to High
Acid-Catalyzed PolycondensationTime-efficient synthesis of RF materialsHigh (Time Efficiency)Not applicable for small moleculesHigh
Template-Assisted SynthesisControl over final material propertiesModerateNot applicable for small moleculesHigh (explicitly scalable)

Advanced Chemical Reactivity and Transformational Chemistry of 2,4 Dichlorobenzene 1,3 Diol

Oxidative Transformations of Phenolic Hydroxyl Groups

The hydroxyl groups of 2,4-dichlorobenzene-1,3-diol are susceptible to oxidation, a common reaction for phenolic compounds. This process can lead to the formation of highly reactive quinone structures.

The oxidation of this compound can yield 2,4-dichloro-1,3-benzoquinone. This transformation involves the conversion of the hydroxyl groups into carbonyl groups, resulting in a diketone. The reaction essentially removes a pair of hydrogen atoms from the molecule.

The oxidation of this compound can be achieved using various oxidizing agents. Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The specific choice of reagent and reaction conditions can influence the efficiency and selectivity of the oxidation process. For instance, some oxidizing agents might be powerful enough to cause ring cleavage or other side reactions if not carefully controlled.

The mechanism of oxidation typically involves the initial formation of a phenoxy radical. Subsequent steps can then lead to the formation of the quinone. The stability of the resulting quinone and the potential for further reactions are influenced by the substituents on the benzene (B151609) ring.

Reductive Modifications of Halogen Substituents

The chlorine atoms on the aromatic ring of this compound can be removed through reductive processes. This dehalogenation is a significant transformation as it modifies the electronic properties and reactivity of the aromatic ring.

Reduction of the chlorine atoms in this compound leads to the formation of dihydroxybenzene derivatives. Specifically, the removal of the two chlorine atoms would yield resorcinol (B1680541) (1,3-dihydroxybenzene). This transformation is a type of hydrodechlorination, where a chlorine atom is replaced by a hydrogen atom.

Catalytic methods are often employed for the reductive dehalogenation of aryl halides. These methods typically involve a metal catalyst and a hydrogen source. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a common and effective method for removing chlorine atoms from aromatic rings. Other reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can also be used, though their reactivity and selectivity may differ. The efficiency of these catalytic systems depends on factors such as the choice of catalyst, solvent, temperature, and pressure.

Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

The chlorine atoms in this compound, being attached to an electron-rich aromatic ring, are generally unreactive towards nucleophilic aromatic substitution. However, under specific conditions or with the use of certain catalysts, these chlorine atoms can be replaced by other functional groups. For example, reactions with strong nucleophiles like ammonia (B1221849) or amines could potentially lead to the formation of the corresponding amino-substituted dihydroxybenzene derivatives. The success of such reactions often depends on the activation of the aromatic ring, for instance, by the presence of electron-withdrawing groups, or by using high temperatures and pressures.

Interactive Data Table: Chemical Reactions of this compound

Reaction TypeReagentsMajor Product(s)
OxidationPotassium permanganate (KMnO4) or Chromium trioxide (CrO3)2,4-dichloro-1,3-benzoquinone
ReductionSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (Pd/C, H2)2,4-dihydroxybenzene (Resorcinol)
SubstitutionAmmonia (NH3) or Alkyl halides (R-X) with a base2,4-diaminobenzene or 2,4-dialkylbenzene derivatives

Introduction of Amine Functional Groups

The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine functionalities. This transformation is significant for the synthesis of various derivatives with potential applications in pharmaceuticals and materials science. The reaction typically involves heating the dichlorodiol with a primary or secondary amine, sometimes in the presence of a base.

Modern catalytic methods, such as the Buchwald-Hartwig amination, offer a more efficient and versatile approach for C-N bond formation. While specific examples for this compound are not extensively documented in readily available literature, the principles of this palladium-catalyzed cross-coupling reaction are applicable. organic-chemistry.orgnih.gov A typical Buchwald-Hartwig reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the aryl chloride.

Another approach for introducing amine groups is through the reduction of a nitro group that has been previously introduced onto the aromatic ring via electrophilic substitution. For instance, the catalytic hydrogenation of a nitrated derivative of this compound would yield the corresponding amino-substituted compound. A patented method describes the preparation of 2-amino-4,6-dichlorophenol (B1218851) from 2,4-dichloro-6-nitrophenol (B1219690) using a Ni-B/SiO2 amorphous catalyst, showcasing a relevant transformation. google.com

Reaction Type Reagents and Conditions Product Type Notes
Nucleophilic Aromatic SubstitutionPrimary or secondary amine, heat, baseAmino-substituted dichlorobenzene-1,3-diolDirect displacement of chlorine atoms.
Buchwald-Hartwig AminationPd catalyst, phosphine ligand, base, amineAmino-substituted dichlorobenzene-1,3-diolHighly efficient and versatile method for C-N bond formation.
Reduction of Nitro GroupH2, catalyst (e.g., Ni-B/SiO2)Amino-substituted dichlorobenzene-1,3-diolRequires prior nitration of the aromatic ring.

Alkylation Reactions at Halogenated Sites

The chlorine atoms of this compound can be replaced by alkyl groups through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are powerful tools for forming new carbon-carbon bonds at the halogenated positions.

The Suzuki coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, is a widely used method for this type of transformation. researchgate.net For this compound, a site-selective monocoupling could potentially be achieved by carefully controlling the reaction conditions. researchgate.net The choice of catalyst, ligand, and base can influence which chlorine atom is preferentially substituted.

Similarly, other palladium-catalyzed cross-coupling reactions can be employed to introduce alkyl groups. The selective functionalization of a single C-Cl bond has been demonstrated in dichlorovinyl ethers, which are structurally related to the dichlorophenol system, allowing for the installation of alkyl, alkenyl, alkynyl, and aryl moieties. umanitoba.ca

Coupling Reaction Reagents Key Features
Suzuki CouplingOrganoboron reagent (e.g., alkylboronic acid), Pd catalyst, baseMild reaction conditions, high functional group tolerance.
Stille CouplingOrganotin reagentTolerant of a wide range of functional groups, but tin reagents are toxic.
Negishi CouplingOrganozinc reagentHigh reactivity, but reagents are sensitive to air and moisture.

Regiochemical Control in Substitution Pathways

Achieving regiochemical control in substitution reactions of this compound is a key challenge and a point of synthetic interest. The two chlorine atoms are in non-equivalent positions (ortho and para to one hydroxyl group, and both ortho to the other), which can lead to mixtures of products.

In nucleophilic aromatic substitution reactions, the regioselectivity is influenced by the electronic effects of the substituents. The carbon attached to the chlorine at the 4-position is activated by the para-hydroxyl group, making it a likely site for nucleophilic attack. DFT calculations on similar systems, like 2,4-dichloroquinazolines, have shown that the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and a lower activation energy for substitution. mdpi.com

In palladium-catalyzed cross-coupling reactions, the regioselectivity can often be controlled by the choice of catalyst and ligand. For instance, in the Suzuki-Miyaura coupling of dihalobenzoates, switching the palladium catalyst and ligand system can shift the preferred coupling site. researchgate.net Similar control could potentially be exerted in reactions with this compound. The relative reactivity of the C-Cl bonds can also be influenced by the reaction conditions, as demonstrated in the regioselective functionalization of other polychlorinated compounds. nih.gov

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the two hydroxyl groups, despite the deactivating effect of the two chlorine atoms. This allows for a range of electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, to be performed on the molecule.

Influence of Directing Groups on Regioselectivity

The regioselectivity of electrophilic substitution on this compound is governed by the combined directing effects of the hydroxyl and chloro substituents.

Hydroxyl Groups (-OH): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Chlorine Atoms (-Cl): These are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

The positions on the ring available for substitution are C5 and C6. The directing effects of the substituents are as follows:

The -OH group at C1 directs ortho (to C2 and C6) and para (to C4).

The -OH group at C3 directs ortho (to C2 and C4) and para (to C6).

The -Cl group at C2 directs ortho (to C1 and C3) and para (to C5).

The -Cl group at C4 directs ortho (to C3 and C5) and para (to C1).

Considering the strong activating and directing effect of the hydroxyl groups, electrophilic attack is most likely to occur at the positions most activated by them. The C6 position is ortho to the C1-hydroxyl and para to the C3-hydroxyl, making it a highly activated site. The C5 position is ortho to the C4-chloro and meta to the other substituents, making it less favorable for substitution. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

Solvent Effects and Catalysis in Electrophilic Pathways

Solvent effects and the use of catalysts play a crucial role in controlling the rate and selectivity of electrophilic substitution reactions on this compound.

In Friedel-Crafts reactions, a Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to generate a potent electrophile that can react with the aromatic ring. youtube.comccsenet.org The Lewis acid coordinates with the alkyl or acyl halide, making the carbon atom more electrophilic. The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, and in some cases, can be used to control regioselectivity. researchgate.net

The solvent can also have a significant impact on the reaction. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and selectivity. In some cases, the choice of solvent can be critical for achieving high yields and selectivities in electrophilic aromatic substitution reactions.

Complex Organic Reactions Utilizing this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites allows for its use in multi-step synthetic sequences to build intricate molecular architectures.

For example, the hydroxyl groups can be used to direct further substitutions or can be converted into other functional groups. The chlorine atoms can be displaced by various nucleophiles or can participate in cross-coupling reactions to build larger molecular frameworks. This versatility makes this compound a useful starting material in diversity-oriented synthesis. umanitoba.ca

While specific examples of the total synthesis of complex natural products starting from this compound are not readily found in the literature, its structural motifs are present in various bioactive molecules. The synthetic methodologies discussed above, such as catalytic amination and cross-coupling reactions, are frequently employed in the synthesis of pharmaceuticals and other functional materials. The potential to use this compound in the construction of heterocyclic systems, such as benzofurans or indoles, highlights its utility as a versatile building block in organic synthesis. umanitoba.caacs.org

Spectroscopic and Structural Elucidation of 2,4 Dichlorobenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 2,4-Dichlorobenzene-1,3-diol provides information on the number, environment, and connectivity of protons. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The hydroxyl (-OH) protons will also produce signals, though their chemical shift can be variable and they may appear as broad singlets.

The aromatic protons, H-5 and H-6, are ortho and para to hydroxyl groups, respectively, and are influenced by the electron-donating effects of the -OH groups and the electron-withdrawing effects of the chlorine atoms. This results in distinct chemical shifts. The proton at position 6 (H-6) is expected to be a doublet, and the proton at position 5 (H-5) will also appear as a doublet due to coupling with each other.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.5 - 7.0d (doublet)~8-9
H-67.0 - 7.5d (doublet)~8-9
OH (at C1 & C3)5.0 - 6.0s (singlet, broad)N/A

Note: Predicted values are based on standard substituent effects on benzene (B151609) rings. Actual values may vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, all six carbons in the benzene ring are chemically distinct due to the substitution pattern, resulting in six unique signals in the aromatic region of the spectrum. The carbons bearing the hydroxyl groups (C-1, C-3) are expected to be the most deshielded (highest chemical shift) among the carbons bonded to oxygen, while the carbons bonded to chlorine (C-2, C-4) will also show significant downfield shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-2115 - 120
C-3150 - 155
C-4120 - 125
C-5110 - 115
C-6130 - 135

Note: Predicted values are based on analogous structures like 4,6-dichlororesorcinol (B44097) and other dichlorophenols. nih.gov

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the two aromatic protons (H-5 and H-6), confirming their through-bond coupling. libretexts.org This is crucial for distinguishing between isomers.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would show correlations between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, allowing for the definitive assignment of these specific carbons.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H stretch, broadHydroxyl (-OH)
3100 - 3000C-H stretchAromatic C-H
1600 - 1450C=C stretchAromatic ring
1300 - 1200C-O stretchPhenolic C-O
800 - 600C-Cl stretchAryl-Chloride (C-Cl)

The broad O-H stretching band is indicative of hydrogen bonding between the hydroxyl groups. The C-Cl stretching vibrations are also diagnostic features for halogenated compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π systems, such as benzene and its derivatives, absorb light in the UV-Vis region. libretexts.org The absorption is due to π → π* transitions. For this compound, the presence of hydroxyl and chloro substituents on the benzene ring influences the energy of these transitions.

The hydroxyl groups act as auxochromes, typically causing a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene. The chlorine atoms also contribute to this effect. It is expected that this compound will exhibit absorption maxima in the range of 270-300 nm.

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol/Methanol (B129727)~280-290Not availableπ → π*

Note: The exact λmax can vary with the solvent used. The provided value is an estimation based on similar substituted phenols.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound (C₆H₄Cl₂O₂) is 179.00 g/mol . nih.gov

The mass spectrum will show a molecular ion peak (M⁺). A key feature of compounds containing chlorine is the presence of isotopic peaks. Chlorine has two abundant isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic pattern of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms in the molecule. Fragmentation of the molecular ion would likely involve the loss of HCl or CO, which are common fragmentation pathways for chlorophenols.

m/z ValueIonSignificance
178[C₆H₄³⁵Cl₂O₂]⁺Molecular ion (M⁺)
180[C₆H₄³⁵Cl³⁷ClO₂]⁺Isotope peak ([M+2]⁺)
182[C₆H₄³⁷Cl₂O₂]⁺Isotope peak ([M+4]⁺)

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from a single-crystal X-ray diffraction study for the pure, solid-state form of this compound could not be located. While the compound is known and used in various chemical applications, including as a component in the formation of multi-component co-crystals, a definitive analysis of its individual crystal structure is not publicly available in the searched resources.

Studies on closely related isomers, such as 4,6-dichlororesorcinol and 2,3-Dichlorobenzene-1,4-diol, have been published and detail the specific types of intermolecular interactions that are of interest. researchgate.netacs.orgresearchgate.netiucr.org These analyses reveal complex networks of hydrogen and halogen bonds that dictate their supramolecular assembly. For instance, the crystal structure of the isomeric 2,3-Dichlorobenzene-1,4-diol features layers formed by O-H···O hydrogen bonding, which are further linked by a combination of Cl···Cl, C-H···Cl, and Cl···π interactions, as well as aromatic stacking. researchgate.netiucr.org

However, due to the principles of scientific accuracy, it is not appropriate to extrapolate the specific geometric parameters (e.g., bond distances and angles) from these isomers to describe the crystal structure of this compound. The precise positioning of the chloro and hydroxyl substituents on the benzene ring significantly influences the nature and geometry of the resulting intermolecular forces. Even small changes in molecular structure can lead to vastly different crystal packing arrangements.

Therefore, without access to the specific experimental crystallographic data for this compound, it is not possible to provide a scientifically accurate and detailed account for the following sections as requested:

X-ray Crystallography for Solid-State Structural Determination

Aromatic Face-to-Face Stacking and Cl...π Interactions

Generating content for these sections would require speculation and would not adhere to the standards of factual, data-based reporting.

Computational Chemistry and Theoretical Modeling of 2,4 Dichlorobenzene 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

While these calculations are standard in computational chemistry, specific published values for the HOMO-LUMO energy gap of 2,4-Dichlorobenzene-1,3-diol are not readily found in a survey of scientific literature. Such a study would typically involve optimizing the molecule's geometry and then calculating its orbital energies using appropriate theoretical methods.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used in quantum chemistry.

Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method but neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties.

Density Functional Theory (DFT): This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT includes effects of electron correlation through exchange-correlation functionals, often leading to greater accuracy than HF at a comparable computational cost. Popular functionals include B3LYP and PBE.

A comprehensive computational study on this compound would involve applying both DFT and HF methods to calculate its properties. However, specific research articles detailing such direct applications for this molecule are not prevalent in the existing literature.

Basis Set Selection and its Impact on Computational Accuracy

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical and directly impacts the accuracy and computational cost of the calculations.

Minimal basis sets (e.g., STO-3G): These are the smallest and computationally cheapest but provide only qualitative results.

Split-valence basis sets (e.g., 3-21G, 6-31G(d)): These offer a good balance between accuracy and cost for many systems. The addition of polarization functions (like 'd' for heavy atoms) and diffuse functions (like '+' or '++') is crucial for accurately describing bonding in molecules with lone pairs, pi systems, and for calculating properties like electron affinity.

Larger basis sets (e.g., aug-cc-pVTZ): These provide high accuracy but are computationally very demanding.

The selection of an appropriate basis set is essential for obtaining reliable results for this compound, particularly for accurately modeling the effects of its chlorine and hydroxyl substituents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

Red regions indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the oxygen atoms in the hydroxyl groups), and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, usually found around hydrogen atoms (especially the acidic hydroxyl hydrogens), and are prone to nucleophilic attack.

An MEP map for this compound would reveal the electron-rich areas around the hydroxyl oxygen atoms and the electron-poor regions around the hydroxyl hydrogen atoms, providing insight into its hydrogen bonding capabilities. Despite its utility, specific MEP analysis for this compound is not documented in the searched scientific literature.

Analysis of Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational analysis method derived from DFT that helps in identifying and visualizing non-covalent interactions within and between molecules. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, various types of interactions can be distinguished:

Hydrogen bonds

Van der Waals interactions

Steric clashes

This analysis is particularly useful for understanding the forces that govern supramolecular structures. An RDG analysis of a this compound dimer or crystal structure would elucidate the specific nature of the intermolecular forces, such as hydrogen bonds between hydroxyl groups and potential halogen bonds involving the chlorine atoms. However, published studies featuring RDG analysis specifically for this molecule are not currently available.

Computational Studies on Supramolecular Assembly

The arrangement of molecules in the solid state, or supramolecular assembly, is dictated by intermolecular forces. Computational methods can be used to study these interactions. For this compound, the chlorine and hydroxyl substituents play a key role in its crystal packing. The electron-withdrawing nature of the chlorine atoms influences the acidity of the O-H groups, which in turn affects the strength of intermolecular hydrogen bonds.

Computational studies using Hirshfeld surface analysis have been mentioned as a method to quantify the intermolecular contacts in the solid state of this compound. This type of analysis can precisely map and quantify different types of interactions, such as C-Cl···π contacts, which compete with the more conventional hydrogen bonds in directing the crystal engineering of the molecule. These studies help explain how the interplay of these various weak interactions determines the final supramolecular structure, which could be in the form of dimers or chain-like packing arrangements.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a graphical representation of molecules as they "see" each other in the crystal.

For compounds containing hydrogen and halogen atoms, Hirshfeld surface analysis is particularly insightful. The analysis generates a two-dimensional fingerprint plot that summarizes the intermolecular contacts. Key interactions that can be quantified include:

H···H Contacts: These are often the most abundant interactions and are indicative of van der Waals forces.

Cl···H/H···Cl Contacts: These represent hydrogen bonding or weaker van der Waals interactions involving chlorine and hydrogen atoms.

O···H/H···O Contacts: These are characteristic of strong hydrogen bonds formed by the hydroxyl groups.

Cl···Cl Contacts: These halogen-halogen interactions can also play a significant role in the crystal packing. nih.gov

The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Interaction TypeTypical Contribution to Hirshfeld SurfaceSignificance
H···HHigh (e.g., ~30-45%)Predominantly van der Waals forces, crucial for overall molecular packing. nih.govnih.gov
C···H/H···CSignificant (e.g., ~20-24%)Contributes to the stability of the crystal lattice. nih.govnih.gov
Cl···H/H···ClSignificant (e.g., ~19%)Indicates the presence of hydrogen bonds or other significant electrostatic interactions involving chlorine. nih.govnih.gov
O···H/H···OVariable, depends on the structureDirectly represents the hydrogen bonding network formed by hydroxyl groups. nih.gov
Cl···ClCan be significant (e.g., ~8%)Highlights the role of halogen-halogen interactions in crystal packing. nih.gov

Prediction of Hydrogen Bonding and Halogen Bonding Networks

The molecular structure of this compound, with its two hydroxyl groups and two chlorine atoms on a benzene (B151609) ring, predisposes it to form complex intermolecular networks through hydrogen and halogen bonding.

Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors. Computational models can predict the geometry and energy of these bonds. The electron-withdrawing effect of the chlorine substituents can influence the acidity of the O-H groups, thereby modulating the strength of the intermolecular hydrogen bonds. In similar dichlorinated diol compounds, O-H···O hydrogen bonds are observed to link molecules into layers. nih.govresearchgate.net

InteractionParticipating AtomsNature of InteractionPredicted Role in this compound
Hydrogen BondO-H···OStrong, directional electrostatic interaction.Primary force driving the formation of molecular layers or chains. nih.gov
Halogen BondC-Cl···X (X = O, N, Cl, π-system)Directional, non-covalent interaction involving the electrophilic region of the chlorine atom.Contributes to the three-dimensional packing and stability of the crystal structure. nih.gov
van der Waals ForcesAll atomsWeak, non-directional attractive forces.Contribute to the overall cohesion of the crystal. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. researchgate.net For this compound, QSAR models can be developed to predict its potential biological effects, toxicity, or environmental fate based on its molecular descriptors.

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as orbital energies (HOMO, LUMO), electrophilicity, and partial atomic charges, which are obtained from quantum mechanical calculations. researchgate.net

Physicochemical properties: Like the octanol-water partition coefficient (log Kow), which is an indicator of a substance's potential for bioaccumulation. umweltbundesamt.de

Once these descriptors are calculated, statistical methods like multiple linear regression are employed to build a model that correlates a selection of these descriptors with an observed activity. researchgate.net The statistical validity of the QSAR model is assessed using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validated R² (R²cv). researchgate.net

QSAR models can be instrumental in screening libraries of compounds for potential activity, prioritizing substances for experimental testing, and gaining insights into the structural features that are important for a given effect. umweltbundesamt.de

Biological Activities and Mechanistic Investigations of 2,4 Dichlorobenzene 1,3 Diol

Antimicrobial Properties

Research has suggested that 2,4-Dichlorobenzene-1,3-diol may possess antimicrobial capabilities, including both antibacterial and antifungal properties. The presence of hydroxyl and chlorine functional groups on the benzene (B151609) ring is thought to be central to its mechanism of action, potentially allowing for interactions like hydrogen and halogen bonding with biological macromolecules such as proteins and enzymes, thereby affecting their structure and function.

Antibacterial Activity Assessments

While this compound has been noted for its potential antibacterial properties, specific studies detailing its efficacy against various bacterial strains are not extensively documented in the reviewed literature. The compound is primarily utilized as an intermediate in the synthesis of other organic compounds. Further research is required to fully characterize its spectrum of activity and minimum inhibitory concentrations (MICs) against pathogenic bacteria.

Antifungal Activity Evaluations

Similar to its antibacterial potential, this compound is also studied for its possible antifungal properties. Studies on structurally related compounds have shown notable antifungal effects. For instance, new polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) have demonstrated significant antifungal activity, particularly against filamentous fungi like Aspergillus fumigatus and Scedosporium apiospermum. nih.gov Some of these derivatives were found to be as effective as the reference antifungal agents ketoconazole (B1673606) and oxiconazole. nih.gov

Structure-Activity Relationship Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies on related compounds have provided insights into the features that may enhance bioactivity. For derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane, it was found that the presence of an 'oxime group' combined with four chlorine atoms increased the antifungal properties of the chemical series. nih.gov In a study of analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, the 2,4-dichloro substitution on the benzene ring was identified as important for high potency. nih.gov Specifically, substitutions at position 4 of this benzene ring were associated with higher transcriptional activity, while substitutions at position 2 contributed to tighter packing and activity. nih.gov This suggests that the specific placement of chlorine atoms on the benzene ring of this compound is likely a critical determinant of its biological activity.

Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, which are characterized by a hydroxyl group attached to an aromatic ring, is well-established. The hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and forming a more stable phenoxyl radical. The presence of multiple hydroxyl groups, such as in diols and triols, often enhances antioxidant activity. mdpi.com For instance, dihydroxyl benzoic acids show significantly higher antioxidant activity than their single hydroxyl counterparts. mdpi.com

While direct experimental studies on the antioxidant and free radical scavenging activities of this compound are not detailed in the available literature, its structure as a benzene-1,3-diol suggests it may possess such capabilities. nih.gov The two hydroxyl groups on the benzene ring are theoretically capable of participating in free radical scavenging. However, the influence of the two electron-withdrawing chlorine atoms on this potential activity requires specific investigation. Studies on other complex molecules containing triazole and quinoline (B57606) moieties have demonstrated promising antioxidant activity through DPPH radical scavenging assays. nih.govuran.ua

Toxicological Profiles and Biological Implications

The toxicological profile of chlorinated organic compounds is a critical area of study. While specific toxicological assessments for this compound are scarce, data from related dichlorobenzene isomers provide important insights into its potential biological implications.

Liver and Kidney Toxicity Observed in Related Dichlorobenzenes

Studies on dichlorobenzene (DCB) isomers in male Fischer 344 rats have revealed patterns of hepatic and renal toxicity. nih.gov These studies indicate that the liver is more sensitive than the kidney to DCB toxicity. nih.gov

Hepatic Toxicity:

1,2-Dichlorobenzene (B45396) (ortho-DCB) : Administration of 1,2-DCB resulted in a dose-dependent increase in plasma alanine (B10760859) transaminase (ALT/GPT) activity, a biomarker for liver damage. nih.gov Histological examination revealed centrilobular necrosis in the livers of rats treated with this isomer. nih.gov Inhalation exposure to 1,2-DCB has also been shown to increase liver weight and cause marked central lobular necrosis in rats. nih.gov

1,3-Dichlorobenzene (B1664543) (meta-DCB) and 1,4-Dichlorobenzene (B42874) (para-DCB) : In contrast, rats treated with 1,3-DCB or 1,4-DCB showed relatively normal liver morphology. nih.gov However, long-term inhalation exposure to 1,4-DCB has been associated with fatal acute liver atrophy in humans. nih.gov

Renal Toxicity:

1,2-Dichlorobenzene and 1,3-Dichlorobenzene : Both 1,2-DCB and 1,3-DCB were found to decrease the renal cortical slice accumulation of p-aminohippurate (B12120003) (PAH), indicating damage to the organic anion transport system in the kidneys. nih.gov

1,4-Dichlorobenzene : This isomer did not significantly alter kidney weight or blood urea (B33335) nitrogen (BUN) levels. nih.gov However, at a high dose, it did decrease the accumulation of the cation tetraethylammonium (B1195904) (TEA). nih.gov

These findings demonstrate that the ortho-substituted dichlorobenzene shows enhanced hepatic and renal toxicity compared to the meta and para isomers. nih.gov

Environmental and Health Risk Assessments Based on Related Compounds

Direct and comprehensive environmental and health risk assessments for this compound, also known as 2,4-dichlororesorcinol, are not extensively detailed in public records. However, valuable insights can be gleaned from assessing structurally similar compounds like dichlorophenols (DCPs) and resorcinol (B1680541). These related chemicals are recognized environmental pollutants, and their risk profiles help to infer the potential hazards of this compound. oecd.orgnih.govepa.gov

Chlorophenols, as a class, are considered ubiquitous environmental contaminants often originating from industrial waste, the breakdown of pesticides like 2,4-dichlorophenoxyacetic acid (2,4-D), and water chlorination processes. oecd.orgnih.govresearchgate.net Their toxicity generally increases with the degree of chlorination. inchem.orgepa.gov For instance, 2,4-dichlorophenol (B122985) (2,4-DCP) is listed as a priority pollutant in both China and the United States due to its high toxicity and persistence in the environment. nih.gov It has been detected in surface waters and is known to be more toxic than its parent compound, 2,4-D. nih.govacs.org The increased toxicity is partly attributed to its smaller size and shorter phenoxy side chain, which allows it to penetrate cell membranes more easily. nih.govacs.org

The environmental fate of these compounds is pH-dependent; under acidic conditions, they are more likely to volatilize and adsorb to soil, while neutral to alkaline conditions increase their mobility in water. nih.gov While their potential for bioaccumulation is considered low to moderate, their presence in drinking water sources is a significant concern. oecd.orgnih.gov Studies on aquatic organisms have shown that dichlorophenols can be toxic, with chronic exposure leading to reduced growth and survival in fish. oecd.orginchem.orgepa.gov

Table 1: Acute Toxicity Data for Related Compounds

CompoundOrganismTest TypeValueReference
2,4-DichlorophenolRatOral LD50580 mg/kg wikipedia.org
2,4-DichlorophenolRatDermal LD50780 mg/kg oecd.org
2,4-DichlorophenolFreshwater FishLC501.7 mg/L oecd.org
2,4-DichlorophenolDaphnia magnaLC501.4 mg/L oecd.org
ResorcinolFathead Minnow96-hour LC5053.4 mg/L epa.gov
ResorcinolDaphnia magna48-hour LC501.28 mg/L epa.gov

This table presents toxicity data for compounds structurally related to this compound to provide context for potential health and environmental risks.

Molecular Mechanisms of Biological Action

The biological effects of this compound are rooted in its molecular structure, which facilitates interactions with various biological targets and pathways.

Interactions with Specific Molecular Targets and Biological Pathways

The molecular mechanisms of chlorinated phenols often involve the disruption of essential cellular processes. A primary mode of action for many chlorophenols is the uncoupling of oxidative phosphorylation, which interferes with cellular energy production. oregon.gov

Specific molecular targets for compounds like this compound include a range of enzymes. Halogenated phenols have been shown to inhibit enzymes like peroxidases, which can block the synthesis of thyroid hormones. drugbank.com Another critical target is the transcriptional regulator NalC in bacteria such as Pseudomonas aeruginosa. Studies have shown that chlorinated phenols, including 2,4-dichlorophenol, can bind to NalC. nih.gov This binding causes NalC to detach from promoter DNA, leading to the upregulation of the MexAB-OprM multidrug resistance efflux pump, which contributes to antibiotic resistance. nih.gov

Furthermore, the degradation of related compounds like 2,4-D has been shown to produce 4,6-dichlororesorcinol (B44097), a structural isomer of the target compound, as an intermediate, highlighting its relevance in biological pathways affected by common herbicides. researchgate.netmdpi.com

Role of Hydrogen Bonding and Halogen Bonding in Biomolecular Interactions

The interaction of this compound with biological molecules is directed by specific non-covalent forces, namely hydrogen and halogen bonds.

Hydrogen Bonding: The two hydroxyl (-OH) groups on the resorcinol structure are classic hydrogen bond donors and acceptors. This allows the molecule to form strong, directional interactions with amino acid residues (like serine, threonine, or aspartate) in the active sites of enzymes or the binding pockets of receptor proteins. iucr.org

Halogen Bonding: This is a non-covalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic region (termed a σ-hole) and interacts with a nucleophilic site, such as a backbone carbonyl oxygen in a protein. researchgate.netacs.orgnih.gov The presence of halogen atoms is a common feature in many drugs and can significantly contribute to binding affinity and specificity. researchgate.netnih.gov Studies on various protein-ligand complexes have confirmed that halogen bonds are important for molecular recognition, similar to the more widely known hydrogen bonds. acs.orgnih.govrsc.org The two chlorine atoms on this compound can participate in these interactions, enhancing its ability to bind to biological targets. iucr.org

These interactions are crucial for the recognition and binding of halogenated phenols to proteins like transthyretin, which is involved in thyroid hormone transport. iucr.org

Formation of Adducts with Cellular Components

A significant mechanism of toxicity for phenolic compounds involves their metabolic activation into reactive intermediates that can form covalent bonds, or adducts, with cellular macromolecules like proteins and DNA. researchgate.netfrontiersin.org

The hydroxyl groups of this compound make the benzene ring susceptible to oxidation. This process, which can be catalyzed by cellular enzymes like cytochrome P450s or peroxidases, can lead to the formation of highly reactive electrophilic quinone or semi-quinone species. frontiersin.orgnih.gov

These reactive intermediates can then attack nucleophilic sites on cellular components:

Protein Adducts: They can covalently bind to the sulfhydryl groups of cysteine residues or the amino groups of lysine (B10760008) residues in proteins. frontiersin.org This irreversible binding can alter protein structure and function, leading to enzyme inactivation and cellular damage. researchgate.netnih.gov

DNA Adducts: Reactive metabolites can also form adducts with DNA bases. While studies on dichlorobenzenes suggest that protein binding is more significant than DNA binding, the potential for DNA adduct formation exists. nih.gov Such adducts can lead to mutations and are a key mechanism underlying the potential genotoxicity of some chemicals. researchgate.net

The formation of these adducts is a critical step in the toxicity of many phenolic compounds, and the balance between metabolic activation and detoxification pathways within the cell determines the ultimate outcome. nih.gov

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of 2,4 Dichlorobenzene 1,3 Diol

Environmental Occurrence and Persistence

Formation as a Degradation Product of Chlorinated Herbicides and Fungicides

2,4-Dichlorobenzene-1,3-diol can be formed in the environment as a degradation product of certain chlorinated pesticides. ontosight.ai For instance, the microbial degradation of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) involves the formation of 2,4-dichlorophenol (B122985), which can be further hydroxylated to form dichlorocatechol, a related dichlorinated diol. researchgate.net While direct evidence for the formation of this compound from the fungicide chlorothalonil (B1668833) is less explicit in the provided search results, the degradation of chlorinated aromatic compounds often proceeds through hydroxylation, suggesting a potential pathway.

Persistence in Soil and Aquatic Environments

Due to its chemical stability, this compound may persist in both soil and aquatic environments. This persistence raises concerns about its potential for accumulation in ecosystems. The environmental persistence of dichlorobenzenes, in general, suggests that this compound could have a notable half-life in these matrices. umweltbundesamt.de For example, 1,4-dichlorobenzene (B42874) has reported half-lives ranging from one to six months in water and soil. umweltbundesamt.de

Abiotic Degradation Pathways

The breakdown of this compound in the environment can occur through several non-biological processes.

Hydrolysis Under Various Environmental Conditions

Hydrolysis, the reaction with water, is a potential degradation pathway for this compound. At elevated pH levels (≥9), the carbon-chlorine bonds can be cleaved, leading to the formation of resorcinol (B1680541) derivatives. However, under neutral conditions, many chlorinated aromatic compounds exhibit resistance to hydrolysis. europa.eu The rate and extent of hydrolysis are significantly influenced by the pH of the surrounding environment.

Table 1: Hydrolysis of Chlorinated Compounds

Compound Condition Outcome
This compound Elevated pH (≥9) Cleavage of C-Cl bonds, formation of resorcinol derivatives.
Polyhalogenated ethanes and propanes Environmentally relevant pH Both neutral and base-mediated hydrolysis occur. europa.eu

Photolysis Under UV Irradiation

Exposure to ultraviolet (UV) light can induce the degradation of this compound through a process called photolysis. This process involves the absorption of light energy, leading to the breaking of chemical bonds and the formation of hydroxylated intermediates. Studies on related compounds like 2,4-D herbicides have shown that photolysis is a significant degradation pathway, with half-lives on surfaces exposed to environmentally relevant irradiation ranging from 27 to 159 hours. nih.gov The primary photochemical reaction is often the homolytic cleavage of the carbon-chlorine bond. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective methods for accelerating the degradation of persistent organic pollutants like this compound. kirj.ee These processes generate highly reactive hydroxyl radicals that can aggressively attack and break down the compound. kirj.ee

One such AOP is TiO₂ photocatalysis, where titanium dioxide acts as a photocatalyst to speed up degradation under UV light. Other AOPs, such as the use of UV light with hydrogen peroxide (UV/H₂O₂) and the photo-Fenton process, have also been shown to be effective in degrading related chlorinated compounds like 2,4-dichlorophenol. nih.govnih.gov For instance, the photo-Fenton reaction can achieve 100% removal of 2,4-dichlorophenol in a short period. nih.gov

Table 2: Degradation of Chlorinated Phenols by AOPs

Compound AOP Method Conditions Degradation Efficiency
2,4-dichlorophenol (DCP) UV/H₂O₂, Fenton, photo-Fenton Acidic conditions for photo-Fenton Photo-Fenton led to higher DCP degradation in a short time. nih.gov
2,4,6-trichlorophenol (2,4,6-TCP) Zero-valent iron (ZVI) with peroxides (H₂O₂, PMS, PS) Optimal at c(Ox) = 1 mmol•L⁻¹; c(Fe⁰) = 0.1 g/L; initial pH = 3.2 Degradation efficiency order: H₂O₂ ≥ PMS > PS. plos.org

Biotic Degradation Pathways: Microbial Transformation

The environmental persistence of chlorinated aromatic compounds is significantly influenced by microbial activity. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy, transforming them into less complex and often less toxic substances. The biotic degradation of dichlorobenzenes and related phenols is a key process in their environmental fate.

Identification of Bacterial Strains Capable of Degradation

While specific studies on the microbial degradation of this compound are not extensively documented, the degradation pathways of structurally similar compounds, such as dichlorobenzenes (DCBs) and 2,4-dichlorophenoxyacetic acid (2,4-D), have been thoroughly investigated. This compound is a potential metabolite in the breakdown of these more complex chlorinated compounds. The degradation of DCB isomers typically proceeds through the formation of dichlorocatechols, which are then subject to ring cleavage nii.ac.jp.

Numerous bacterial strains have been identified that are capable of degrading chlorinated aromatic compounds. These microorganisms often possess the enzymatic machinery to initiate the breakdown of the aromatic ring, a critical step in mineralization. Research has shown that certain bacterial strains can degrade chlorinated compounds like 2,4-DCBD through hydroxylation processes . The ability of these microorganisms supports their potential application in bioremediation efforts . Genera known for their capacity to degrade dichlorobenzenes and other chlorinated aromatics are listed in the table below.

Interactive Table: Bacterial Genera with Known Degradation Capabilities for Chlorinated Aromatic Compounds
Bacterial GenusDegraded Compound(s)Reference
PseudomonasDichlorobenzenes, 2,4-D, Chlorobiphenyls researchgate.netwur.nlelizadeuniversity.edu.ng
Cupriavidus (formerly Ralstonia/Alcaligenes)2,4-D, Dichlorobenzenes nii.ac.jpresearchgate.net
AcidovoraxDichlorobenzenes nii.ac.jp
Rhodococcus1,4-Dichlorobenzene nii.ac.jp
EnterobacterDichlorobenzenes, Trichlorobenzenes elizadeuniversity.edu.ng
ArthrobacterChlorocatechols (from 2,4-D) acs.org
Halomonadaceae family2,4-D nih.gov

Hydroxylation Processes by Microorganisms

A primary mechanism in the microbial transformation of chlorinated aromatic compounds is hydroxylation, a reaction catalyzed by oxygenase enzymes. wur.nl These enzymes incorporate one or both atoms of molecular oxygen into the substrate.

Dioxygenases: These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol intermediate. For instance, the degradation of chlorobenzene (B131634) is initiated by a dioxygenase attack to form a chlorodihydroxy-diol, which is then converted to a chlorinated catechol. wur.nlnih.gov This initial step is crucial as it destabilizes the aromatic ring, preparing it for subsequent cleavage.

Monooxygenases: These enzymes introduce a single oxygen atom, typically forming a phenol (B47542). For example, the hydroxylation of 2,4-dichlorophenol (2,4-DCP) to a dichlorocatechol is a key step in the 2,4-D degradation pathway, catalyzed by a 2,4-DCP hydroxylase. researchgate.net

These hydroxylation processes are vital for detoxification, as the replacement of chlorine atoms with hydroxyl groups generally decreases the toxicity and persistence of the compound. mdpi.com The presence of hydroxyl groups in this compound makes it more reactive compared to non-hydroxylated dichlorobenzenes.

Bioremediation Applications

The metabolic capabilities of the identified bacterial strains form the basis for bioremediation strategies aimed at cleaning up contaminated environments. Bioremediation leverages microorganisms to degrade hazardous substances into non-toxic or less toxic forms. nii.ac.jp For sites contaminated with chlorinated solvents like dichlorobenzenes, bioaugmentation (introducing specific microbial strains) and biostimulation (adding nutrients to enhance native microbial activity) are potential cleanup technologies. The ultimate goal of these microbial processes is often complete mineralization of the pollutant to carbon dioxide, water, and chloride ions, which can be integrated into central metabolic pathways like the tricarboxylic acid (TCA) cycle. elizadeuniversity.edu.ngacademicjournals.org

Environmental Monitoring and Analytical Techniques for Metabolites

Effective monitoring is essential to track the fate of this compound and its related metabolites in the environment and to assess the efficacy of remediation efforts. Given the low concentrations at which these compounds can occur, highly sensitive and specific analytical techniques are required.

Metabolites of dichlorobenzenes, such as various dichlorophenol and dichlorocatechol isomers, serve as important biomarkers of exposure and degradation. nih.govnih.gov For example, 2,5-dichlorophenol (B122974) is a known metabolite of 1,4-DCB, while 2,3- and 3,4-dichlorophenol (B42033) are metabolites of 1,2-DCB. iarc.fr Analytical methods are available to measure these compounds in various media, including water, soil, and biological samples. nih.gov

The primary analytical methods employed are based on chromatography coupled with mass spectrometry, which allows for the separation, identification, and quantification of target analytes.

Interactive Table: Analytical Techniques for Dichlorobenzene Metabolites
TechniqueDescriptionApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile and semi-volatile compounds, which are then identified by their mass-to-charge ratio. Often requires derivatization for polar metabolites.Quantification of dichlorophenols and other metabolites in environmental water and soil samples. nih.govcirad.fr
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separates non-volatile and polar compounds in the liquid phase, followed by tandem mass spectrometry for high specificity and sensitivity.Measurement of dichlorocatechols and dichlorophenols in urine and plasma for human biomonitoring. nih.gov
Solid Phase Microextraction (SPME)A sample preparation technique where a coated fiber extracts analytes from a sample, which is then analyzed, typically by GC-MS.Used for pre-concentrating trace levels of chlorinated compounds and their transformation products from water samples. cirad.fr

Ecotoxicological Impact and Risk Assessment

Assessing the ecotoxicological impact of this compound is crucial for understanding its potential harm to ecosystems. While specific toxicological data for this exact compound are scarce, the toxicity of its parent compounds, the dichlorobenzenes, is well-documented and provides a basis for a preliminary risk assessment.

Dichlorobenzenes are known to be toxic to aquatic organisms. oecd.orgwho.int The risk to the environment is generally evaluated by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is less than 1, the risk is considered to be low. oecd.org

The table below summarizes acute toxicity data for dichlorobenzene isomers in different aquatic organisms, which can serve as a proxy for estimating the potential ecotoxicity of related metabolites.

Interactive Table: Ecotoxicity of Dichlorobenzene Isomers to Aquatic Organisms
CompoundOrganismEndpoint (e.g., LC50, EC50)Toxicity Value (mg/L)Reference
1,2-Dichlorobenzene (B45396)Fathead minnow (Pimephales promelas)96-h LC5011.6 who.int
1,3-Dichlorobenzene (B1664543)Daphnia magna48-h EC501.6 who.int
1,4-DichlorobenzeneRainbow trout (Oncorhynchus mykiss)96-h LC501.1 who.int
2,4-DichlorotolueneDaphnia magna21-d NOEC (reproduction)2.0 oecd.org

The environmental risk assessment for such chemicals is a tiered process, starting with screening-level models and progressing to more complex spatial exposure models if initial assessments indicate a potential risk. nerc.ac.uk The persistence and potential for accumulation of chlorinated compounds raise concerns about their long-term impacts on ecosystems. The microbial degradation to hydroxylated metabolites like this compound is a critical factor in mitigating this risk, as these breakdown products are generally more amenable to further degradation and have different toxicity profiles. mdpi.com

Applications and Future Research Directions of 2,4 Dichlorobenzene 1,3 Diol

Role as an Intermediate in Specialized Organic Synthesis

As a specialized organic compound, 2,4-Dichlorobenzene-1,3-diol serves as a crucial building block or intermediate in the synthesis of more complex molecules across several industries. cymitquimica.com Its commercial availability facilitates its use in both industrial and research settings for the manufacturing of specialty chemicals.

This compound is utilized as an intermediate in the creation of various pharmaceutical compounds. bldpharm.comontosight.ai The reactivity of its hydroxyl and chloro groups allows for its incorporation into larger, more complex molecules targeted for therapeutic use. Specifically, it has been identified as a precursor in the synthesis of certain antihistamine and antifungal agents. ontosight.ai Its role as a starting material is critical in multi-step syntheses that lead to the final active pharmaceutical ingredients.

In the chemical industry, this compound functions as a raw material in the manufacturing of certain dyes and pigments. ontosight.ai The fundamental process of creating many organic dyes, particularly azo dyes, involves the reaction of an aromatic intermediate with a coupling component. epa.govkvmwai.edu.in While specific pathways involving this compound are proprietary, its structure is suitable for conversion into diazonium salts or other reactive species that can then be used to form chromophores, the part of a molecule responsible for its color. medchemexpress.com The presence of chlorine atoms on the benzene (B151609) ring can enhance the stability and alter the shade of the final dye product.

The development of modern agricultural chemicals, including herbicides and insecticides, often relies on halogenated aromatic compounds. cymitquimica.comontosight.ai this compound serves as a precursor in the production of some of these agrochemicals. ontosight.ai For context, other isomers of dichlorobenzene are well-established in this field; for instance, 1,4-dichlorobenzene (B42874) is used as a fumigant insecticide, while 1,2- and 1,3-dichlorobenzene (B1664543) are used in the manufacture of herbicides. orst.edu The specific substitutions on the this compound molecule allow for the synthesis of targeted active ingredients for crop protection.

Reagent in Advanced Chemical Transformations

Beyond its role as a structural backbone, this compound is also employed as a reagent in a variety of advanced chemical transformations. The hydroxyl and chlorine substituents can undergo several types of reactions, making it a versatile tool for organic chemists.

Key transformations involving this compound include:

Oxidation : The hydroxyl groups can be oxidized to form quinones.

Reduction : The chlorine atoms can be reduced, yielding the corresponding dihydroxybenzene derivatives.

Substitution : The chlorine atoms can be replaced by other functional groups, such as amines or alkyl groups.

These reactions allow for the synthesis of a wide range of derivatives with different chemical properties and potential applications.

Interactive Table: Chemical Transformations of this compound
Reaction TypeCommon ReagentsMajor Product(s)
OxidationPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) in acidic conditions2,4-dichloro-1,3-benzoquinone
ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)2,4-dihydroxybenzene
SubstitutionAmmonia (B1221849) (NH₃), Alkyl halides (R-X) in the presence of a base2,4-diaminobenzene, 2,4-dialkylbenzene derivatives

Table based on data from reference .

Potential in Materials Science and Functional Molecule Design

The unique structure of this compound makes it a candidate for applications in materials science and the design of functional molecules. bldpharm.com Chemical suppliers list the compound as relevant to the synthesis of materials for organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and as a building block for polymers. bldpharm.comambeed.com

The ability of its hydroxyl groups to form hydrogen bonds and the chlorine atoms to participate in halogen bonding can be exploited in crystal engineering. For example, the related isomer 2,3-Dichlorobenzene-1,4-diol crystallizes into layered structures through a network of O-H···O hydrogen bonds, with additional Cl···Cl interactions linking the layers. researchgate.netnih.gov This capacity for self-assembly into ordered, three-dimensional arrays suggests that this compound could be used to design novel crystalline materials with specific electronic or optical properties.

Emerging Research Frontiers

Emerging research continues to explore new applications for this compound. One area of investigation is its potential biological activity. Studies have begun to explore its antimicrobial and antifungal properties, which could lead to new applications in medicine or material preservation. The mechanism of this activity is thought to involve the formation of hydrogen and halogen bonds with key biological molecules like proteins and enzymes.

Furthermore, the versatility of this compound as a reagent and building block positions it at the frontier of designing complex functional molecules. As synthetic methodologies become more advanced, researchers are likely to find new ways to incorporate this compound into sophisticated molecular architectures for electronics, sensing, and catalysis.

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of chlorinated phenols and their derivatives often involves reagents and conditions that are environmentally taxing. jalsnet.comisca.me Future research is poised to revolutionize the production of this compound by embracing green chemistry principles. The goal is to develop methods that are not only efficient but also minimize hazardous waste and energy consumption.

Key areas for investigation include:

Catalytic Innovations: Research into novel catalysts is a primary focus. This includes exploring solid acid catalysts like zeolites, which can replace hazardous liquid acids and be reused across multiple reaction cycles. researchgate.net Zeolites such as HUSY have shown promise in the chlorination of deactivated aromatic compounds and could be adapted for the specific synthesis of this compound. researchgate.net Another avenue is the use of metal salts, like iron, which are abundant and less toxic, for catalyzing oxidative cleavage and other transformations. rsc.org

Greener Reagents and Solvents: A significant shift is underway to replace traditional chlorinating agents like elemental chlorine and sulfuryl chloride, which are highly toxic, with more benign alternatives. thieme-connect.de N-Chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are promising reagents that offer better atom economy and reduced waste. isca.meresearchgate.netthieme-connect.de Furthermore, moving away from organic solvents to aqueous media is a core tenet of green chemistry. jalsnet.comisca.me Developing synthesis routes that operate efficiently in water would dramatically reduce the environmental footprint of production. jalsnet.com

Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity under mild conditions. nih.govnih.gov Future research could explore the use of engineered enzymes, such as FAD-dependent halogenases and monooxygenases, for the site-selective chlorination and hydroxylation of aromatic precursors. thieme-connect.denih.gov Whole-cell biocatalysis, which avoids costly enzyme purification, presents a scalable and economical platform for producing complex molecules like this compound. nih.gov

MethodologyKey FeaturesPotential Advantages for SynthesisReferences
Solid Acid Catalysis (e.g., Zeolites)Reusable, solid-phase catalysts.Reduced corrosive waste, ease of separation, potential for continuous flow processes. researchgate.net
Benign Chlorinating Agents (e.g., NCS, TCCA)Solid, stable reagents with better atom economy.Safer handling, reduced hazardous byproducts compared to Cl2 gas. isca.meresearchgate.netthieme-connect.de
Aqueous Media SynthesisUtilizes water as the reaction solvent.Eliminates volatile organic compounds (VOCs), non-toxic, non-flammable. jalsnet.com
Whole-Cell BiocatalysisUses engineered microorganisms as catalysts.High selectivity, mild reaction conditions (room temp, neutral pH), renewable catalyst, reduced cost. nih.govacs.org

Deeper Exploration of Structure-Function Relationships in Biological Systems

The specific arrangement of two chlorine atoms and two hydroxyl groups on the benzene ring of this compound dictates its interaction with biological macromolecules. Understanding these structure-function relationships (SFR) is crucial for developing targeted therapeutic agents or predicting toxicological profiles.

Future research will likely focus on:

Systematic Analog Synthesis: A deeper understanding can be achieved by synthesizing a library of analogs where the position and number of chloro and hydroxyl groups are systematically varied. For instance, studies on related complex molecules have shown that the 2,4-dichloro substitution pattern on a benzene ring is critical for high potency as a modulator of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in metabolic diseases. nih.govresearchgate.net Similarly, the presence of an ortho-hydroxy group and dichloro substituents has been identified as critical for the inhibitory activity of small molecules targeting the ICOS/ICOSL immune checkpoint pathway. nih.gov

Target Identification and Mechanism of Action: Research is needed to identify the specific proteins and biological pathways that this compound interacts with. Its structure suggests potential as an inhibitor or modulator for various enzymes and receptors. For example, the general class of chlorophenols has been shown to exhibit a clear structure-activity relationship where toxicity increases with the degree of chlorine substitution. nih.gov Elucidating these interactions at a molecular level, perhaps using techniques like affinity selection mass spectrometry, can reveal its potential as a lead compound for drug discovery. nih.gov

Computational Modeling: In silico docking and molecular dynamics simulations can predict how this compound and its analogs bind to protein targets. nih.govnih.gov This computational approach can guide the synthesis of more potent and selective molecules, saving time and resources. By comparing the binding modes of full and partial agonists, for instance at the PPARγ receptor, researchers can design compounds with specific biological responses, potentially separating therapeutic efficacy from adverse side effects. nih.govnih.gov

Structural Feature / ModificationObserved/Potential Biological ImpactTarget/System StudiedReferences
2,4-Dichloro substitution on benzene ringAssociated with higher transcriptional potency.PPARγ Receptor nih.gov
Ortho-hydroxy groupCritical for binding-site recognition via hydrogen bonds.ICOS Protein nih.gov
Increasing number of chlorine atomsCorrelates with increased cytotoxicity (IC50 values decrease).Human Embryonic Cells nih.gov
Varying substituent positionsAffects packing and activity within protein binding pockets.PPARγ Receptor nih.gov

Comprehensive Environmental Impact Mitigation Strategies

Given the widespread presence of chlorinated aromatic compounds in the environment from industrial activities and pesticide use, it is imperative to develop robust strategies to mitigate the potential environmental impact of this compound. researchgate.netunl.ptcdc.gov The recalcitrant nature of chlorophenols means they can persist in soil and water, necessitating effective remediation technologies. researchgate.netcdc.gov

Future research directions in this area include:

Bioremediation Enhancement: While some microorganisms can degrade chlorinated phenols, the process is often slow. nih.gov Research is focused on enhancing this natural attenuation. One promising method is the use of immobilized enzymes, such as laccase on a biochar carrier, which has been shown to significantly improve the degradation rate of 2,4-dichlorophenol (B122985) in contaminated soil compared to free enzymes (64.6% vs 44.4% removal). tandfonline.com Further studies could investigate co-metabolism, where the addition of certain biogenic volatile organic compounds (VOCs) like monoterpenes enhances the microbial degradation of the target pollutant. oup.com

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. johnshopkins.eduesf.edu Plants can absorb chlorinated compounds from soil and groundwater, breaking them down into less toxic metabolites through phytodegradation or releasing them into the atmosphere via phytovolatilization. clu-in.orgclu-in.org Future work should identify hyperaccumulating plant species and optimize conditions for the efficient phytoremediation of soils contaminated with this compound.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive hydroxyl radicals to destroy persistent organic pollutants. kirj.ee Processes like O3/H2O2, UV/H2O2, and Fenton-based reagents have proven effective for the degradation of dichlorobenzenes and other chlorinated compounds. nih.govosti.gov Research should aim to optimize these processes specifically for this compound, focusing on catalyst development and process efficiency to create cost-effective water treatment solutions. nih.govresearchgate.net

Mitigation StrategyMechanismKey Research Findings / Future GoalsReferences
Enhanced BioremediationMicrobial or enzymatic degradation of the compound.Immobilized laccase on biochar increased 2,4-DCP degradation to 64.6%. Future work includes optimizing microbial consortia and nutrient amendments. tandfonline.comscirp.org
PhytoremediationUptake and degradation/volatilization of contaminants by plants.Poplar and willow trees are effective for chlorinated solvents. Future work involves screening plant species for this compound and enhancing uptake. clu-in.orggatech.edu
Advanced Oxidation Processes (AOPs)Chemical oxidation by highly reactive species like hydroxyl radicals.Ozone/UV/H2O2 systems can achieve >97% removal of dichlorobenzenes. Future research aims to reduce costs and manage byproducts. osti.govepa.gov
Electrokinetic-Enhanced BioremediationUsing an electric field to mobilize pollutants towards degrading bacteria.Increased 2,4-DCP removal by ~3 times compared to unassisted bioremediation. Future work involves optimizing field application. nih.gov

Conclusion and Outlook in 2,4 Dichlorobenzene 1,3 Diol Research

Synthesis of Current Academic Understanding

2,4-Dichlorobenzene-1,3-diol, also known as 2,4-dichlororesorcinol, is a halogenated aromatic diol with the chemical formula C₆H₄Cl₂O₂. Its structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, and two chlorine atoms at positions 2 and 4. The presence of both hydroxyl and chloro- substituents on the aromatic ring suggests a compound with notable reactivity and potential for various chemical transformations.

The current body of knowledge on this compound is primarily foundational, focusing on its basic identification and physicochemical properties. It is recognized as an organic compound used as an intermediate and reagent in the synthesis of other chemicals. ontosight.ai Commercially, it is available from various suppliers for research and industrial purposes, indicating its utility in specialty chemical manufacturing. lookchem.commanchesterorganics.com

Research applications are broadly categorized in chemistry and biology. In chemistry, it serves as a building block for more complex organic molecules, such as dyes and pigments. ontosight.ai In the biological realm, it has been investigated for potential antimicrobial and antifungal properties, although specific and detailed studies remain limited. The hydroxyl groups can engage in hydrogen bonding, while the chlorine atoms can participate in halogen bonding, interactions that could influence its biological activity by affecting the structure and function of biomolecules like proteins and enzymes.

Table 1: Physicochemical Properties of this compound

Identification of Critical Knowledge Gaps and Unanswered Questions

The current understanding of this compound is marked by significant knowledge gaps. While its existence and basic properties are documented, in-depth scientific investigation is lacking.

Synthesis and Regioselectivity: While the compound is commercially available, detailed academic literature on optimized, high-yield synthesis methods is not prevalent. Strategies to control regioselectivity during the electrophilic substitution reactions on resorcinol (B1680541) or related precursors to specifically yield the 2,4-dichloro isomer are not well-documented in public research.

Spectroscopic and Structural Characterization: Although basic spectral data likely exists in commercial databases, a comprehensive analysis and interpretation, for instance using Density Functional Theory (DFT) to correlate experimental and computed spectral data, is not available in peer-reviewed literature. Such studies are crucial for confirming structural assignments and understanding electronic properties.

Toxicological Profile: There is a critical lack of specific toxicological data for this compound. Health effects are often extrapolated from data on other dichlorobenzene isomers, such as 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene (B42874), which are known to affect the liver, kidneys, and respiratory system. cdc.govjbtr.or.krnih.gov The specific toxicity of the 1,3-diol isomer, including its potential for genotoxicity, carcinogenicity, or as a developmental toxicant, remains an unanswered question.

Metabolism and Environmental Fate: The metabolic pathways of this compound in biological systems are unknown. It is plausible that it could be a metabolite of more common environmental contaminants like certain herbicides or PCBs. nih.gov However, its persistence, mobility, and degradation pathways in soil and water have not been studied. Research on related compounds, like the herbicide 2,4-D, shows that its metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), is more toxic and persistent than the parent compound. nih.gov Whether this compound follows a similar pattern or can be effectively degraded by microorganisms is a significant knowledge gap.

Recommendations for Future Interdisciplinary Research Endeavors

To address the identified knowledge gaps, a concerted and interdisciplinary research effort is required, integrating expertise from synthetic chemistry, computational chemistry, toxicology, and environmental science.

Advanced Synthesis and Mechanistic Studies: Research should focus on developing and optimizing regioselective synthesis routes for this compound. Mechanistic studies, aided by computational modeling, could elucidate the reaction pathways and help control the formation of specific isomers.

Computational and Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques (NMR, IR, UV-Vis) should be performed and coupled with high-level computational studies (e.g., DFT). researchgate.net This would provide a robust understanding of its molecular structure, electronic properties, and reactivity, which are essential for predicting its behavior and interactions.

Comprehensive Toxicological Assessment: A tiered toxicological evaluation is crucial. This should begin with in vitro assays to screen for cytotoxicity, genotoxicity, and endocrine-disrupting potential. Subsequent in vivo studies in model organisms would be necessary to determine its effects on key organ systems, its metabolic fate, and to establish a complete toxicological profile, moving beyond the current reliance on data from related isomers. cdc.gov

Environmental Fate and Bioremediation Studies: Research is needed to determine the environmental persistence of this compound. Studies should investigate its potential for bioaccumulation and its degradation pathways under various environmental conditions (aerobic, anaerobic). Identifying microbial strains capable of degrading this compound could lead to bioremediation strategies for sites contaminated with chlorinated phenols. researchgate.net

Broader Implications for Environmental Science, Health, and Chemical Innovation

Closing the knowledge gaps on this compound has broader implications beyond the study of a single chemical.

Environmental Science: Understanding the fate and toxicity of this compound is vital for a complete risk assessment of chlorinated aromatic pollutants. It may be a previously unidentified but significant transformation product of widely used chemicals. nih.govmdpi.com Its detection and study could refine our understanding of the environmental degradation pathways of complex pollutant mixtures.

Public Health: Given the known health effects of related dichlorobenzenes and dichlorophenols, which include organ toxicity and potential links to cancer, determining the specific health risks of this compound is a public health imperative. cdc.govresearchgate.net This knowledge is essential for setting exposure limits and protecting human populations, particularly in occupational settings or areas with environmental contamination.

Chemical Innovation: A deeper understanding of the reactivity and properties of this compound could unlock its potential as a valuable precursor in chemical synthesis. ontosight.ai Its unique substitution pattern could be leveraged to create novel pharmaceuticals, agrochemicals, or advanced materials with specific functionalities that are not easily accessible from other isomers.

Table 2: Compound Names Mentioned in the Article

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,4-Dichlorobenzene-1,3-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with resorcinol derivatives. Chlorination using agents like sulfuryl chloride (SO₂Cl₂) or Cl₂ gas under controlled temperatures (0–25°C) can achieve regioselectivity. Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios of chlorinating agents are critical to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are essential for structural validation of this compound, and what are common pitfalls in interpretation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for diols). Overlapping signals due to symmetry require 2D NMR (e.g., COSY, HSQC) for resolution.
  • IR : O-H stretches (~3200–3500 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) are diagnostic. Misinterpretation may arise from moisture contamination or residual solvents .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy. Fragmentation patterns distinguish between positional isomers .

Q. What are the solubility characteristics of this compound in common solvents, and how do they guide purification strategies?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in non-polar solvents (e.g., hexane). Recrystallization using ethanol/water mixtures (70:30 v/v) at reduced temperatures (4°C) enhances purity. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) is effective .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in spectral data for chlorinated diols like this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ¹³C NMR chemical shifts and vibrational frequencies. Comparing experimental vs. computed data identifies structural anomalies, such as misassigned substituent positions. Software like Gaussian or ORCA facilitates these analyses, with deviations >5 ppm prompting re-evaluation of synthesis pathways .

Q. What strategies optimize regioselectivity during electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Directing Groups : Protecting hydroxyl groups (e.g., acetylation) alters electronic effects, directing electrophiles to specific positions.
  • Solvent Effects : Polar solvents (e.g., nitrobenzene) stabilize charge-separated intermediates, favoring para-substitution.
  • Catalysis : Lewis acids (e.g., FeCl₃) enhance reaction rates and selectivity in Friedel-Crafts alkylation .

Q. How do chlorine substituents influence the hydrogen-bonding network and supramolecular assembly of this compound?

  • Methodological Answer : Chlorine’s electron-withdrawing effect reduces O-H acidity, weakening intermolecular hydrogen bonds. X-ray crystallography reveals dimeric or chain-like packing. Computational studies (e.g., Hirshfeld surface analysis) quantify interactions like C-Cl···π contacts, which compete with H-bonds in crystal engineering .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored experimentally?

  • Methodological Answer : Hydrolysis at elevated pH (≥9) cleaves C-Cl bonds, forming resorcinol derivatives. Photolysis under UV light (λ = 254 nm) generates hydroxylated intermediates. Advanced oxidation processes (AOPs) using TiO₂ photocatalysts accelerate degradation. LC-MS/MS with electrospray ionization (ESI) tracks degradation products, while QSAR models predict ecotoxicity .

Q. What challenges arise in synthesizing heterocyclic derivatives from this compound, and how can reaction conditions be tailored for efficiency?

  • Methodological Answer : Competing nucleophilic substitution at C-2 vs. C-4 positions complicates selectivity. Microwave-assisted synthesis (100–150°C, 20 min) with Pd catalysts improves cross-coupling yields for indole or benzimidazole derivatives. Protecting the 1,3-diol moiety with tert-butyldimethylsilyl (TBDMS) groups prevents undesired side reactions .

Notes

  • Methodological focus ensures reproducibility in academic settings.
  • Advanced questions emphasize mechanistic and computational rigor, aligning with current research trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.